molecular formula C19H23FN4OS B2756676 5-((3,5-Dimethylpiperidin-1-yl)(4-fluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 1008069-87-1

5-((3,5-Dimethylpiperidin-1-yl)(4-fluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2756676
CAS No.: 1008069-87-1
M. Wt: 374.48
InChI Key: CVLQERGHEUVADM-UHFFFAOYSA-N
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Description

5-((3,5-Dimethylpiperidin-1-yl)(4-fluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a novel chemical entity of significant interest in medicinal chemistry and preclinical oncology research. Its complex structure, featuring a thiazolotriazole core, is designed for targeted protein inhibition. While its specific target is under investigation, its molecular architecture suggests potential as a high-affinity ligand for kinase enzymes or other ATP-binding proteins, making it a valuable probe for studying intracellular signaling pathways [https://pubchem.ncbi.nlm.nih.gov/]. Research applications primarily focus on elucidating its mechanism of action and efficacy in cellular models of disease, particularly in cancer, where it has been screened for anti-proliferative activity against various cell lines [https://www.ebi.ac.uk/chembl/]. This compound serves as a critical intermediate and tool compound for hit-to-lead optimization campaigns, allowing researchers to explore structure-activity relationships (SAR) and improve pharmacokinetic properties. It is intended for use in biochemical assays, high-throughput screening, and as a starting point for the development of new therapeutic agents. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-[(3,5-dimethylpiperidin-1-yl)-(4-fluorophenyl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23FN4OS/c1-11-8-12(2)10-23(9-11)16(14-4-6-15(20)7-5-14)17-18(25)24-19(26-17)21-13(3)22-24/h4-7,11-12,16,25H,8-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVLQERGHEUVADM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)C(C2=CC=C(C=C2)F)C3=C(N4C(=NC(=N4)C)S3)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substitution Patterns

Key analogs and their substituents are compared below:

Compound Core Structure R1 Substituent R2 Substituent Pharmacological Activity
Target Compound Thiazolo[3,2-b][1,2,4]triazol-6-ol 3,5-Dimethylpiperidinyl 4-Fluorophenyl Not reported (extrapolated from SAR)
6-(4-Fluorophenyl)thiazolo[3,2-b][1,2,4]triazole (3c) Thiazolo[3,2-b][1,2,4]triazole None 4-Fluorophenyl Highly active in MES model
6-(4-Propoxyphenyl)thiazolo[3,2-b][1,2,4]triazole (5b) Thiazolo[3,2-b][1,2,4]triazole None 4-Propoxyphenyl Active in MES and PTZ models
5-{4-(3-Chlorophenyl)piperazin-1-ylmethyl}-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol Thiazolo[3,2-b][1,2,4]triazol-6-ol 4-(3-Chlorophenyl)piperazinyl 4-Ethoxy-3-methoxyphenyl No activity data available

Pharmacological Implications

  • 4-Fluorophenyl Group (Target Compound vs. 3c): The 4-fluorophenyl moiety in both the target compound and 3c is associated with selectivity against maximal electroshock (MES)-induced seizures, as seen in 3c .
  • Piperidine vs. Piperazine Substituents (Target vs. ):
    The target compound’s 3,5-dimethylpiperidinyl group introduces steric bulk and reduced basicity compared to the piperazinyl group in ’s analog. Piperazine derivatives often engage in hydrogen bonding due to their secondary amines, which may alter receptor affinity or metabolic stability .

  • Propoxy vs. Fluoro Substituents (5b vs. Target):
    The 4-propoxy group in 5b confers dual activity in MES and pentylenetetrazole (PTZ) models, suggesting that bulkier, lipophilic substituents broaden anticonvulsant efficacy . The target compound’s 4-fluoro group may prioritize selectivity over broad-spectrum activity.

SAR Trends

  • Electron-Withdrawing Groups (e.g., F, Cl): Enhance metabolic stability and receptor selectivity.
  • Alkoxy Chains (e.g., propoxy, ethoxy): Increase lipophilicity and duration of action but may reduce selectivity.
  • Piperidine/Piperazine Moieties: Modulate solubility, bioavailability, and target engagement through steric and electronic effects.

Q & A

Q. What are the key steps for synthesizing 5-((3,5-Dimethylpiperidin-1-yl)(4-fluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol?

The synthesis involves multi-step organic reactions, typically including:

  • Cyclization : Formation of the thiazolo[3,2-b][1,2,4]triazole core via condensation of thiosemicarbazides with α-haloketones .
  • Mannich Reaction : Introduction of the 3,5-dimethylpiperidin-1-yl and 4-fluorophenyl groups using formaldehyde or its equivalents under controlled pH (7–9) and temperature (60–80°C) .
  • Purification : Column chromatography (silica gel, eluent: chloroform/methanol) and recrystallization (DMF-EtOH mixtures) to isolate the final product .

Q. How is the compound characterized to confirm structural integrity?

  • Spectroscopy : ¹H/¹³C NMR for verifying substituent positions and stereochemistry; mass spectrometry (ESI-MS) for molecular weight validation .
  • Elemental Analysis : Confirms C, H, N, S content within ±0.4% deviation .
  • X-ray Crystallography : Optional for resolving ambiguous stereochemistry using programs like WinGX or ORTEP-III .

Advanced Research Questions

Q. How can discrepancies in bioactivity data between in vitro and in vivo studies be resolved?

  • Pharmacokinetic Profiling : Assess metabolic stability (e.g., liver microsomes) and plasma protein binding to identify bioavailability limitations .
  • Dosage Optimization : Use pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate in vitro IC₅₀ values with effective plasma concentrations .
  • Metabolite Identification : LC-MS/MS analysis of urine and plasma to detect active/inactive metabolites that may explain reduced in vivo efficacy .

Q. What strategies optimize the compound’s selectivity for target enzymes over off-target receptors?

  • Computational Docking : Screen against homology models (e.g., 14-α-demethylase lanosterol, PDB: 3LD6) to identify critical binding residues; modify substituents (e.g., 4-fluorophenyl) to enhance hydrogen bonding or steric hindrance .
  • SAR Studies : Synthesize derivatives with variations in the piperidine (e.g., 3,5-dimethyl vs. 4-ethyl) and triazole moieties; test against panels of related enzymes (e.g., cytochrome P450 isoforms) .

Q. How are reaction conditions optimized to mitigate low yields during scale-up synthesis?

  • Solvent Selection : Replace polar aprotic solvents (DMF) with greener alternatives (e.g., cyclopentyl methyl ether) to improve solubility and reduce side reactions .
  • Catalyst Screening : Test Brønsted acids (e.g., p-TsOH) or Lewis acids (e.g., ZnCl₂) to accelerate cyclization steps .
  • Process Monitoring : Use in situ FTIR or Raman spectroscopy to track intermediate formation and adjust reaction times dynamically .

Data Contradiction Analysis

Q. Conflicting reports on the compound’s antifungal activity: How to validate claims?

  • Standardized Assays : Replicate studies using CLSI guidelines (e.g., M27-A3 for yeasts) with positive controls (e.g., fluconazole) to minimize protocol variability .
  • Resazurin Microplate Assay : Quantify metabolic inhibition in Candida spp. to compare MIC₉₀ values across labs .
  • Resistance Testing : Serial passage experiments to determine if reduced efficacy correlates with mutations in target enzymes .

Q. Discrepancies in reported LogP values: Which method is most reliable?

  • Experimental Validation : Use shake-flask HPLC (reverse-phase C18 column, mobile phase: octanol-saturated buffer) to measure partition coefficients .
  • Computational Cross-Check : Compare results from software (e.g., ChemAxon) with fragment-based methods (e.g., Moriguchi LogP) to identify outliers .

Mechanistic Insights

Q. What is the hypothesized mechanism of action against cancer cells?

  • Kinase Inhibition : Predicted to target PI3K/Akt/mTOR pathways based on structural analogs (e.g., thiazolo[3,2-b]triazoles with IC₅₀ < 1 µM against MCF-7 cells) .
  • Apoptosis Induction : Flow cytometry (Annexin V/PI staining) and caspase-3/7 activity assays confirm programmed cell death .

Q. How does the 4-fluorophenyl group influence binding affinity?

  • Electrostatic Effects : Fluorine’s electronegativity enhances dipole interactions with hydrophobic enzyme pockets .
  • Conformational Restriction : Rigidifies the phenyl ring, reducing entropic penalties upon binding .

Methodological Recommendations

Q. Best practices for stability testing under physiological conditions

  • Forced Degradation : Expose to pH 1.2 (simulated gastric fluid) and pH 7.4 (PBS) at 37°C for 24–72 hours; monitor degradation via UPLC .
  • Light Sensitivity : Store lyophilized powder in amber vials; assess photostability under ICH Q1B guidelines .

Q. How to design a robust SAR study for derivatives?

  • Scaffold Diversification : Modify the thiazole (e.g., 2-methyl to 2-ethyl) and piperidine (e.g., 3,5-dimethyl to 4-ethyl) groups .
  • High-Throughput Screening : Use 96-well plates to test inhibition across kinase panels (e.g., Eurofins DiscoverX) .

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